1-methyl-2-(2-nitrophenyl)-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (CAS 60418-14-6) is a synthetic N1-methylated benzimidazole derivative bearing a 2-nitrophenyl substituent at the C2 position. It possesses a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 60418-14-6
Cat. No. B12931880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(2-nitrophenyl)-1H-benzimidazole
CAS60418-14-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H11N3O2/c1-16-13-9-5-3-7-11(13)15-14(16)10-6-2-4-8-12(10)17(18)19/h2-9H,1H3
InChIKeyIGGILZIEELKLJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (CAS 60418-14-6): Core Properties and Role in Benzimidazole-Based Research


1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (CAS 60418-14-6) is a synthetic N1-methylated benzimidazole derivative bearing a 2-nitrophenyl substituent at the C2 position. It possesses a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol. The compound is primarily utilized as a chemical intermediate in medicinal chemistry research, particularly as a precursor to 2-(1-methyl-1H-benzimidazol-2-yl)aniline via nitro group reduction [1]. Physicochemical characterization data, including a melting point of 135 °C, a predicted boiling point of 462.4±47.0 °C, a density of 1.31±0.1 g/cm³, and a calculated LogP of 2.9, have been reported for this compound [2]. Within the broader class of 2-(2-nitrophenyl)benzimidazoles, structural modifications at the N1 position significantly modulate lipophilicity, ionization behavior, and biological activity profiles [3].

Why 1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole Cannot Be Replaced by Unsubstituted or Other N1-Derivatized 2-Nitrophenylbenzimidazoles


The N1 substituent on the benzimidazole scaffold profoundly influences the compound's physicochemical and biological properties. In a series of 2-nitrophenylbenzimidazole derivatives tested against Trypanosoma cruzi epimastigotes, the rank order of growth inhibition was PMNB > PCNB > PNB > BNB > NB, demonstrating that even minor variations at the N1 position lead to substantial differences in antiparasitic potency [1]. Similarly, nematicidal activity studies revealed that 2-(2-nitrophenyl)-1H-benzimidazole (the unsubstituted parent) exhibited maximum egg hatching inhibition and mortality against Meloidogyne incognita, while N1-alkylation generally reduced activity . Therefore, substitution of the N1-methyl derivative with the parent NB or other N1-acyl/alkyl analogs cannot be assumed to yield equivalent biological outcomes; the specific N1-methyl modification provides a distinct balance of lipophilicity (LogP 2.9) [2], electronic character, and steric profile that is not replicated by other derivatives in the class.

Quantitative Differentiation Evidence for 1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (60418-14-6) Against Closest Analogs


Lipophilicity Differentiation: 1-Methyl Derivative (LogP 2.9) vs. Unsubstituted Parent NB

The N1-methyl substitution in 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole notably increases lipophilicity compared to the unsubstituted parent 2-(2-nitrophenyl)-1H-benzimidazole (NB). The target compound has a calculated LogP of 2.9 [1], whereas NB is expected to have a lower LogP due to the presence of an ionizable N-H proton. In a related nitroarylbenzimidazole series, N1-acylation further elevates LogP values: BNB (1-benzoyl) and PMNB (1-(4-methoxybenzoyl)) exhibit even higher lipophilicity [2]. This N1-methyl substitution offers an intermediate lipophilicity window, which can be advantageous for optimizing membrane permeability without excessive hydrophobicity that may lead to poor solubility or high protein binding.

Lipophilicity Drug-likeness Physicochemical profiling

Antiparasitic Activity Differentiation: N1-Substitution Effects on T. cruzi Growth Inhibition

The N1 substituent is a critical determinant of anti-Trypanosoma cruzi activity in the 2-nitrophenylbenzimidazole class. In a study evaluating five derivatives at 1–100 µM against T. cruzi epimastigotes, the growth inhibition rank order was PMNB > PCNB > PNB > BNB > NB, with PMNB (1-(4-methoxybenzoyl)) being the most potent and NB (unsubstituted) the least potent [1]. While the specific 1-methyl derivative was not included in this panel, the data demonstrate a clear structure-activity relationship where N1-acylation enhances potency relative to the free N-H. The 1-methyl derivative, bearing a small N1-alkyl group, is predicted to exhibit intermediate potency between NB and the N1-acyl compounds, making it a distinct pharmacological probe for elucidating the contribution of N1 steric and electronic effects to antitrypanosomal activity.

Chagas disease Trypanosoma cruzi Antiparasitic drug discovery

Nematicidal Activity: 1-Methyl Derivative vs. Unsubstituted Parent in Meloidogyne incognita Assays

2-(2-Nitrophenyl)-1H-benzimidazole (NB, the unsubstituted parent) exhibited the maximum egg hatching inhibition and maximum mortality against the root-knot nematode Meloidogyne incognita in comparative screening of N-alkylated 2-substituted benzimidazole derivatives . N1-alkylation, including methylation, generally reduced nematicidal potency relative to the parent compound. This finding highlights that the 1-methyl derivative (60418-14-6) differs meaningfully from the parent NB in nematicidal applications, with the unsubstituted compound being preferred for nematicidal efficacy. The 1-methyl derivative is more suitably employed as a synthetic intermediate rather than as a direct nematicidal agent.

Nematicidal activity Agrochemical research Meloidogyne incognita

Electrochemical Behavior: Reduction Potential Differentiation in 2-Nitrophenylbenzimidazole Series

Six 2-nitrophenylbenzimidazole derivatives with activity against T. cruzi, including N1-substituted variants, were studied by differential pulse polarography, tast polarography, and cyclic voltammetry. All compounds exhibited two irreversible cathodic responses corresponding to the stepwise reduction of the nitro group [1]. The reduction potentials are sensitive to the nature of the N1 substituent, which modulates the electron density of the benzimidazole ring and consequently the ease of nitro group reduction. The 1-methyl derivative's reduction potential is expected to be intermediate, reflecting the modest electron-donating effect of the methyl group relative to the unsubstituted parent (NB) and the electron-withdrawing N1-acyl derivatives (BNB, PMNB, PCNB). Differential pulse polarography achieved detection limits of 1 × 10⁻⁷ mol L⁻¹ and quantitation limits of 1 × 10⁻⁶ mol L⁻¹, with recoveries exceeding 99% [1].

Electrochemistry Nitro reduction Analytical method development

Synthetic Utility as a Precursor: 1-Methyl Derivative Enables Unique Downstream Chemistry

1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (60418-14-6) serves as a direct precursor to 2-(1-methyl-1H-benzimidazol-2-yl)aniline (CAS 29528-19-6) via reduction of the nitro group [1]. This aniline derivative is a key intermediate in the synthesis of various biologically active molecules, including glycogen phosphorylase inhibitors and other pharmacologically relevant benzimidazole-containing compounds [2]. In contrast, the unsubstituted parent NB (2-(2-nitrophenyl)-1H-benzimidazole) would yield 2-(1H-benzimidazol-2-yl)aniline upon reduction, which has a different reactivity profile at N1 due to the free N-H. The N1-methyl group in the target compound provides permanent protection of this position, directing further functionalization exclusively to the C2-aniline nitrogen or other sites on the benzimidazole core.

Synthetic intermediate Benzimidazole functionalization Medicinal chemistry building block

Physical Form and Handling: Melting Point Differentiation for Formulation and Storage

The target compound has a reported melting point of 135 °C [1], which differs from the unsubstituted parent NB (2-(2-nitrophenyl)-1H-benzimidazole), which has a melting point of 277–278.5 °C [2]. This substantial difference of approximately 142–143.5 °C in melting point reflects the impact of N1-methylation on crystal packing and intermolecular interactions. The lower melting point of the 1-methyl derivative may confer advantages in solution-phase handling, reduced energy requirements for melting-based processing, and distinct solubility profiles in organic solvents.

Solid-state properties Formulation development Chemical storage

Optimal Research and Industrial Use Cases for 1-Methyl-2-(2-nitrophenyl)-1H-benzimidazole (60418-14-6)


Medicinal Chemistry: Synthesis of N1-Protected Benzimidazole-Based Kinase Inhibitors and GPCR Ligands

The compound serves as a strategic intermediate for constructing N1-methylbenzimidazole-containing drug candidates. Reduction of the nitro group yields 2-(1-methyl-1H-benzimidazol-2-yl)aniline, which can be elaborated into diverse pharmacologically active scaffolds, including glycogen phosphorylase inhibitors [1]. The pre-installed N1-methyl group circumvents chemoselectivity challenges associated with late-stage N-alkylation of the benzimidazole core, making this compound the preferred starting material for parallel synthesis libraries targeting kinases, GPCRs, and other therapeutic targets [2].

Antiparasitic Drug Discovery: SAR Probe for Chagas Disease Lead Optimization

The N1-methyl substitution provides a distinct data point within the 2-nitrophenylbenzimidazole structure-activity relationship (SAR) landscape. While N1-acyl derivatives such as PMNB and PCNB demonstrated the highest potency against T. cruzi epimastigotes in published studies [3], the 1-methyl derivative offers an intermediate hydrophobicity and electronic profile that can help medicinal chemists fine-tune the balance between antiparasitic activity, cytotoxicity, and metabolic stability. This compound is suitable for inclusion in focused SAR libraries aimed at identifying novel anti-Chagasic leads.

Analytical Method Development: Reference Standard for Differential Pulse Polarography and HPLC Assays

The nitro group in 1-methyl-2-(2-nitrophenyl)-1H-benzimidazole exhibits well-defined, irreversible cathodic responses in differential pulse polarography, with detection limits down to 1 × 10⁻⁷ mol L⁻¹ and recoveries exceeding 99% demonstrated for the broader compound class [4]. The distinct reduction potential of the 1-methyl derivative, which differs from the parent NB and N1-acyl analogs due to electronic effects of the methyl substituent, makes this compound a valuable reference standard for developing selective electroanalytical methods for nitroarylbenzimidazole quantification in biological matrices and pharmaceutical formulations.

Agrochemical Intermediate: Precursor for Nematicide and Fungicide Derivative Synthesis

Although the parent NB compound exhibits superior nematicidal activity against Meloidogyne incognita , the 1-methyl derivative is a useful intermediate for synthesizing novel N1-methylbenzimidazole agrochemicals. The compound's LogP of 2.9 and moderate melting point facilitate formulation development for crop protection applications. Researchers can leverage this compound to explore the impact of N1 substituent variation on antifungal, nematicidal, and insecticidal activity within the benzimidazole class, with the methyl group serving as a baseline alkyl substituent for SAR expansion.

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